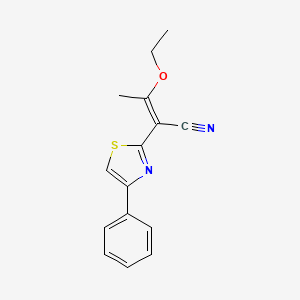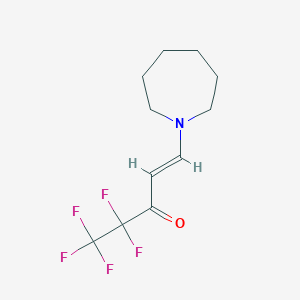
(E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one” is a fluorinated organic compound. It contains an azepane ring, which is a seven-membered ring with one nitrogen atom, and a pentafluoropentenone group, which is a carbon chain with five fluorine atoms and a double bond .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azepane ring and the pentafluoropentenone group. The (E) configuration indicates the geometry around the double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. The presence of fluorine atoms could make the compound more resistant to degradation. The azepane ring could influence its boiling point, melting point, and solubility .科学的研究の応用
Photochemical Isomerization and Addition Reactions
Photochemical Isomerization
A study by Barlow et al. (1982) explored the photochemical isomerization of hexafluoro-1H-azepine, yielding various substituted hexafluoro-2-azabicyclo[3.2.0]hepta-3,6-dienes. These compounds underwent further reactions like Diels-Alder addition and catalytic reduction, demonstrating the versatility of such polyfluoro-compounds in synthetic chemistry (Barlow, Culshaw, Haszeldine, & Morton, 1982).
Photochemical Addition
Another study by Barlow, Brown, and Haszeldine (1982) described the photochemical addition of but-2-yne to pentafluoropyridine, leading to the formation of various azabicyclo and azatricyclo compounds. This highlights the potential of fluorinated compounds in constructing complex molecular structures (Barlow, Brown, & Haszeldine, 1982).
Thermochemical Insights and Structural Analysis
Thermochemical Studies
Freitas et al. (2014) conducted thermochemical studies on azepan and azepan-1-ylacetonitrile. They provided insights into the energetic analysis of various conformers, crucial for understanding the stability and reactivity of such compounds (Freitas, Leirosa, Notario, & Ribeiro da Silva, 2014).
Crystal Structure Analysis
Pradeep et al. (2014) examined the crystal structure of a related compound, cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one. Understanding the crystal structure is vital for predicting physical properties and reactivity (Pradeep, Naveen, Kumara, Mahadevan, & Lokanath, 2014).
Synthesis and Optimization of Derivatives
Synthesis of Azepanones
Nicolai and Waser (2022) reported on the synthesis of azepanones through Lewis acid catalyzed annulation. This process signifies the importance of azepan derivatives in synthetic organic chemistry, especially in forming complex heterocycles (Nicolai & Waser, 2022).
Optimization of Azepane Derivatives
Breitenlechner et al. (2004) worked on the structure-based optimization of novel azepane derivatives, focusing on protein kinase B inhibition. Such studies are crucial for the development of new therapeutic agents (Breitenlechner et al., 2004).
Novel Applications and Functionalization
Synthesis of Functionalized Derivatives
Dolfen et al. (2014) reported on the generation and alkylation of aziridinyl anions leading to CF3-azaheterocycles with functionalized side chains. This research underscores the potential of fluorinated azaheterocycles in diverse synthetic applications (Dolfen, Kenis, Van Hecke, de Kimpe, & D’hooghe, 2014).
Azepanium Ionic Liquids
Belhocine et al. (2011) introduced azepanium ionic liquids, derived from azepane. These novel ionic liquids demonstrate the application of azepane derivatives in green chemistry and materials science (Belhocine et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F5NO/c12-10(13,11(14,15)16)9(18)5-8-17-6-3-1-2-4-7-17/h5,8H,1-4,6-7H2/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYGZPNWRALSGA-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C=CC(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)/C=C/C(=O)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(azepan-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2504851.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2504852.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2504853.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2504856.png)
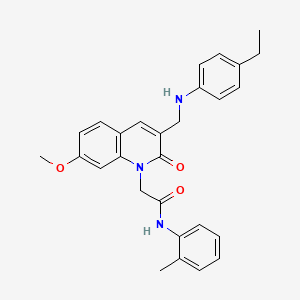
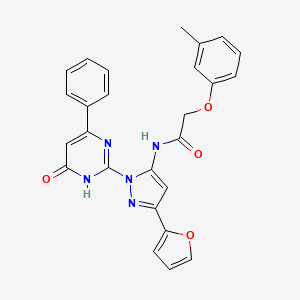

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2504862.png)

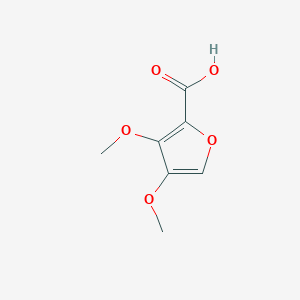
![4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2504867.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)
